beta-Endorphin, human

Description

Historical Discovery and Nomenclature

The discovery of beta-endorphin (B3029290) is rooted in the broader investigation of endogenous opioid peptides. In the 1960s, neurochemist Choh Hao Li at the University of California, San Francisco, was researching substances from the pituitary gland. pbs.org While initially searching for a fat-metabolizing substance, he isolated another peptide from camel pituitary glands, which he named beta-endorphin. pbs.orgwikipedia.org The name "endorphin" is a portmanteau of "endogenous" and "morphine," reflecting its origin within the body and its morphine-like analgesic properties. youtube.comwikipedia.org

The primary structure of beta-endorphin was actually determined a decade prior to its formal discovery and naming, during the analysis of another pituitary neuropeptide, γ-lipotropin, by Li and his colleagues. wikipedia.org They noted that the C-terminal sequence of γ-lipotropin was similar to that of enkephalins, suggesting a related function. wikipedia.org It was later confirmed that this C-terminal sequence was, in fact, the amino acid sequence of beta-endorphin. wikipedia.org In 1976, Choh Hao Li and David Chung published the sequences of α-, β-, and γ-endorphin from camel pituitary glands and highlighted the potent analgesic effects of β-endorphin. wikipedia.org Subsequent research by Wilhelm Feldberg and Derek George Smyth in 1977 further confirmed that β-endorphin was more potent than morphine and that its effects could be reversed by the opioid antagonist naloxone (B1662785). wikipedia.org

Classification as an Endogenous Opioid Neuropeptide and Hormone

Beta-endorphin is classified as an endogenous opioid neuropeptide and a peptide hormone. wikipedia.orgyoutube.com It is produced by neurons in both the central and peripheral nervous systems. wikipedia.org As a neuropeptide, it acts as a neurotransmitter and a neuromodulator, producing effects on distant targets with greater stability and longevity compared to classical neurotransmitters. wikipedia.orgnih.gov

Its production is not limited to the nervous system. Beta-endorphin is synthesized and secreted by the pituitary gland, from which it enters the bloodstream and circulates throughout the body, acting as a hormone. nih.govrpsg.org.uk It is also produced by various immune cells, such as macrophages, monocytes, granulocytes, and lymphocytes, particularly in inflamed tissues. nih.govoup.com

Beta-endorphin is part of the endorphin family, which also includes α-endorphin and γ-endorphin. wikipedia.org All endorphins are derived from the precursor protein pro-opiomelanocortin (POMC). wikipedia.orgcdnsciencepub.com The processing of POMC yields several biologically active peptides, including adrenocorticotropic hormone (ACTH) and β-lipotropin. wikipedia.orgnih.gov Beta-endorphin is subsequently formed by the cleavage of the C-terminal region of β-lipotropin. wikipedia.orgnih.gov

There are several forms of beta-endorphin, with the full 31-amino acid sequence, denoted as β-endorphin(1-31), being the most biologically active form, particularly in producing analgesia. wikipedia.orgebi.ac.uk Shorter, truncated versions such as β-endorphin(1-26) and β-endorphin(1-27) also exist. wikipedia.orgebi.ac.uk

Fundamental Significance in Neurobiological and Physiological Systems

Beta-endorphin plays a crucial role in a wide array of neurobiological and physiological processes, primarily aimed at reducing stress and maintaining homeostasis. wikipedia.org Its functions are mediated through its interaction with opioid receptors, with a particularly high binding affinity for the μ-opioid receptor. wikipedia.org

Pain Modulation: One of the most well-understood functions of beta-endorphin is its potent analgesic effect, which is reported to be 18 to 33 times more powerful than morphine on a molar basis. nih.gov In the peripheral nervous system, it is released in response to pain signals and inhibits the release of substance P from nerve endings, thereby blocking the transmission of pain signals. wikipedia.orgwikipedia.org In the central nervous system, it acts on opioid receptors in the spinal cord and brainstem to inhibit pain signaling. wikipedia.orgyoutube.com

Stress Response: Beta-endorphin is released during times of stress and is involved in regulating the body's stress response. youtube.comrpsg.org.uk It is often co-released with ACTH, a key hormone in the stress axis. wikipedia.orgrpsg.org.uk

Reward and Behavior: This neuropeptide is implicated in reward pathways and various behaviors. nih.gov It can inhibit the release of the inhibitory neurotransmitter GABA, leading to an increase in dopamine (B1211576), which is associated with feelings of pleasure and reward. wikipedia.orgnih.gov Beta-endorphin is associated with feelings of euphoria and has been linked to the "runner's high" experienced during vigorous exercise. wikipedia.orgclevelandclinic.orgresearchgate.net It also influences hunger, sexual behavior, and maternal care. wikipedia.orgnih.gov

Immune System Modulation: Immune cells can synthesize and release beta-endorphin, which then acts locally to modulate immune responses and inflammation. nih.govoup.com For instance, T-lymphocytes can release beta-endorphin at sites of inflammation, where it binds to opioid receptors to inhibit the release of substance P. wikipedia.org

Energy Homeostasis: Research suggests that beta-endorphin is involved in the regulation of energy balance. nih.gov It is co-released with melanocortins from POMC neurons and appears to play a complementary role in regulating food intake and body weight. nih.gov

Detailed Research Findings

| Property | Value |

|---|---|

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu ebi.ac.uk |

| Molecular Formula | C158H251N39O46S nih.gov |

| Precursor Protein | Pro-opiomelanocortin (POMC) wikipedia.orgcdnsciencepub.com |

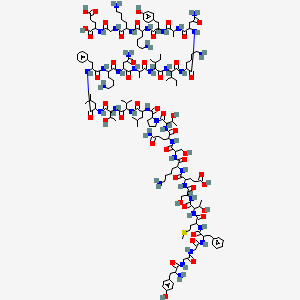

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHFFDIMOUKDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C158H251N39O46S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | beta-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beta-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3465.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Post Translational Processing of Beta Endorphin, Human

Proopiomelanocortin (POMC) as the Precursor Protein

The journey to functional beta-endorphin (B3029290) begins with its precursor, proopiomelanocortin (POMC). wikipedia.org This large polypeptide undergoes extensive, tissue-specific post-translational processing to yield a diverse array of biologically active peptides. wikipedia.orgnih.gov

Genomic Organization and Expression of POMC

The human POMC gene is situated on chromosome 2p23.3. wikipedia.orgbioscientifica.com It is composed of three exons and two introns. bioscientifica.com Exon 1 is untranslated, while the short exon 2 contains the initiation codon and signal sequence. bioscientifica.com The majority of the coding region, which gives rise to the various peptide hormones, is located within the large exon 3. bioscientifica.com The expression of the POMC gene is regulated by a complex interplay of transcription factors and signaling pathways, with distinct regulatory sequences directing its expression in the pituitary and hypothalamus. bioscientifica.com For instance, the initial 480 base pairs of the promoter region are crucial for its expression in the pituitary. nih.gov

Tissue-Specific Expression Patterns (Pituitary Gland, Hypothalamus, Immune Cells, Skin)

The expression of the POMC gene is not uniform throughout the body; instead, it exhibits distinct tissue-specific patterns. wikipedia.orgnih.gov The primary sites of POMC synthesis are the corticotroph cells of the anterior pituitary and the melanotroph cells of the intermediate lobe of the pituitary. wikipedia.orgoup.com It is also expressed in neurons within the arcuate nucleus of the hypothalamus, as well as in smaller neuronal populations in the dorsomedial hypothalamus and brainstem. wikipedia.orgnih.gov Beyond the central nervous system, POMC expression has been identified in various peripheral tissues, including the skin, immune cells, placenta, and gastrointestinal tract. wikipedia.orgnih.govnih.gov This widespread distribution underscores the diverse physiological roles of POMC-derived peptides. nih.gov

| Tissue | Primary Cell Type(s) | Key POMC-Derived Peptides |

| Anterior Pituitary Gland | Corticotrophs | Adrenocorticotropic hormone (ACTH), β-lipotropin |

| Intermediate Pituitary Gland | Melanotrophs | α-Melanocyte-stimulating hormone (α-MSH), β-endorphin |

| Hypothalamus | Arcuate nucleus neurons | α-MSH, β-MSH, γ-MSH, β-endorphin |

| Skin | Melanocytes, Keratinocytes | ACTH, α-MSH, β-endorphin |

| Immune Cells | Lymphocytes, Monocytes/Macrophages | β-endorphin |

Enzymatic Cleavage Pathways

The transformation of the POMC prohormone into its constituent bioactive peptides is orchestrated by a series of precise enzymatic cleavages. wikipedia.orgoup.com This processing begins in the trans-Golgi network and continues within secretory granules. oup.comoup.com

Role of Prohormone Convertases (PC1/3, PC2)

At the heart of POMC processing are the prohormone convertases (PCs), a family of subtilisin-like endoproteases. wikipedia.org The two key enzymes involved in beta-endorphin synthesis are prohormone convertase 1 (also known as PC1/3) and prohormone convertase 2 (PC2). nih.govencyclopedia.pub

In the anterior pituitary, PC1/3 initiates the cleavage of POMC, primarily at Lys-Arg sites, to generate adrenocorticotropic hormone (ACTH) and β-lipotropin. oup.comnih.gov In tissues where PC2 is co-expressed, such as the intermediate pituitary and the hypothalamus, further processing occurs. nih.govoup.comencyclopedia.pub PC2 cleaves β-lipotropin at a specific dibasic amino acid site (Lys-Lys) to release the 31-amino-acid peptide, β-endorphin(1-31), and γ-lipotropin. encyclopedia.pubnih.govwikipedia.org While PC2 is capable of cleaving multiple sites within POMC, PC1/3 has a more restricted substrate preference. oup.com

Involvement of Carboxypeptidase E (CPE)

Following the endoproteolytic cleavage by prohormone convertases, the resulting peptides often have C-terminal basic amino acid residues (lysine or arginine) that need to be removed. encyclopedia.pub This trimming process is carried out by carboxypeptidase E (CPE), an exopeptidase. encyclopedia.pubwikipedia.org CPE directs the POMC prohormone to the regulated secretory pathway by acting as a sorting receptor in the trans-Golgi network. oup.com While CPE is involved in the processing of many POMC-derived peptides, studies in mice with inactive CPE have shown that it is not absolutely required for the synthesis of β-endorphin(1-31). encyclopedia.pubmdpi.com Immune cells have also been shown to contain the necessary machinery, including CPE, for processing POMC into functional peptides like beta-endorphin. nih.gov

Derivatization and Molecular Forms of Beta-Endorphin

The biological activity of beta-endorphin can be further modulated through various post-translational modifications, leading to several molecular forms. oup.com The full-length, 31-amino-acid peptide, β-endorphin(1-31), is the most potent analgesic form. mdpi.comwikipedia.org

However, other truncated and modified forms exist. mdpi.comwikipedia.org These include β-endorphin(1-27) and β-endorphin(1-26). wikipedia.orgnih.gov Acetylation of the N-terminus of beta-endorphin is another significant modification. oup.com This acetylation, catalyzed by an N-acetyltransferase, eliminates the opioid receptor binding and analgesic activity of the peptide. oup.com The relative abundance of these different forms varies between tissues. For instance, β-endorphin(1-31) is the predominant form in the anterior pituitary and hypothalamus, while shorter, often acetylated forms, are more prevalent in the intermediate pituitary. mdpi.com

| Molecular Form | Amino Acid Sequence | Key Characteristics |

| β-Endorphin(1-31) | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | Full-length peptide with potent analgesic activity. mdpi.comwikipedia.org |

| β-Endorphin(1-27) | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr | Truncated form; may act as an antagonist to β-endorphin's analgesic effects. frontiersin.org |

| β-Endorphin(1-26) | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala | Truncated form. |

| N-acetyl-β-endorphin | N-acetyl-[Tyr-Gly-Gly-Phe-Met...] | Lacks opioid receptor binding and analgesic activity. oup.com |

Alpha-N-Acetylation

A key post-translational modification of beta-endorphin is alpha-N-acetylation, the addition of an acetyl group to the N-terminal amino acid. This process has been identified in the human pituitary gland. nih.gov The acetylation of β-endorphin is catalyzed by an N-acetyltransferase within secretory granules. karger.com This modification significantly alters the biological activity of the peptide. While non-acetylated β-endorphin is a potent analgesic, the N-acetylated form does not bind to opioid receptors and is devoid of opiate activity. nih.govnih.gov

Research has shown that different forms of β-endorphin, including the full-length peptide and its shorter variants, can be acetylated. nih.gov The degree of acetylation can vary depending on the tissue and physiological conditions. For instance, in the intermediate lobe of the pituitary, N-acetylated forms of β-endorphin are predominant. bioscientifica.comumich.edu Recent studies suggest that αN-acetyl β-endorphin may act as an endogenous ligand for sigma-1 receptors, thereby modulating mu-opioid receptor signaling. nih.gov

C-Terminal Truncation and Shorter Peptides (e.g., Beta-Endorphin 1-27, Beta-Endorphin 1-26)

In addition to acetylation, beta-endorphin undergoes C-terminal truncation, resulting in the formation of shorter peptides such as β-endorphin(1-27) and β-endorphin(1-26). nih.govnih.gov These truncated forms are found alongside the full-length β-endorphin(1-31) in the pituitary and brain. bioscientifica.comnih.gov The cleavage of the C-terminal amino acids is carried out by carboxypeptidases. oup.com

The biological significance of these shorter peptides is distinct from that of the full-length molecule. While β-endorphin(1-31) is a potent analgesic, β-endorphin(1-27) and β-endorphin(1-26) are virtually inactive as analgesics. wikipedia.orgnih.gov In fact, β-endorphin(1-27) has been shown to act as an antagonist to the analgesic effects of both β-endorphin(1-31) and other opioids like etorphine. nih.gov The removal of the C-terminal residues dramatically reduces analgesic potency. nih.govbioscientifica.com The distribution of these truncated forms also varies, with higher concentrations found in brain regions like the hippocampus, colliculi, and brain stem compared to the hypothalamus and anterior pituitary, where β-endorphin(1-31) is the primary form. encyclopedia.pubbioscientifica.commdpi.com

| Peptide | Length (Amino Acids) | Analgesic Activity | Primary Location |

| Beta-Endorphin (1-31) | 31 | Potent | Anterior Pituitary, Hypothalamus wikipedia.orgencyclopedia.pub |

| Beta-Endorphin (1-27) | 27 | Inactive/Antagonist | Intermediate Pituitary, Hippocampus, Brain Stem encyclopedia.pubbioscientifica.comnih.gov |

| Beta-Endorphin (1-26) | 26 | Inactive | Intermediate Pituitary, Hippocampus, Brain Stem encyclopedia.pubnih.gov |

Subcellular Trafficking and Regulated Secretion

The journey of beta-endorphin from its synthesis to its release is a highly regulated process involving specific subcellular compartments and trafficking pathways. This ensures that the peptide is correctly processed, stored, and secreted in response to appropriate physiological signals.

Endoplasmic Reticulum and Trans-Golgi Network Pathways

The biosynthesis of beta-endorphin begins with the synthesis of its precursor, POMC, in the rough endoplasmic reticulum (ER). oup.comoup.com As the nascent polypeptide chain enters the ER, it undergoes initial modifications, including signal peptide cleavage and N-linked glycosylation. oup.com From the ER, POMC is transported to the Golgi apparatus for further processing of its carbohydrate side chains and phosphorylation. oup.com

Within the trans-Golgi network (TGN), a critical sorting event occurs. POMC is directed into the regulated secretory pathway, a process mediated by its binding to sorting receptors like carboxypeptidase E (CPE). oup.com Proteolytic processing of POMC can commence in the TGN, although the primary site for cleavage is within the immature secretory granules. bioscientifica.comoup.com The acidic environment of the TGN, with a pH of approximately 6.8, is conducive to the initial activity of prohormone convertases. bioscientifica.com Dynamin-2, a GTPase, has been shown to interact with G-proteins in the TGN of pituitary corticotrope cells, playing a role in vesicle trafficking and the secretion of β-endorphins. researchgate.net

Storage and Release from Secretory Granules

Following their budding from the TGN, immature secretory granules containing POMC and its processed peptides mature. bioscientifica.com During this maturation process, the internal pH of the granules becomes more acidic, dropping to between 4.5 and 5.5. bioscientifica.com This acidic environment is optimal for the continued activity of prohormone convertases and other processing enzymes, leading to the final cleavage of β-LPH to yield β-endorphin. bioscientifica.comoup.com

The processed β-endorphin is then stored in these dense-core secretory granules in a highly concentrated, and potentially aggregated or amyloid-like, state. bioscientifica.comrsc.orgplos.org This storage mechanism allows for the efficient packaging of the hormone until a specific stimulus triggers its release. bioscientifica.comrsc.org Upon stimulation, such as by corticotropin-releasing hormone (CRH), these secretory granules move to the cell periphery, fuse with the plasma membrane, and release their contents, including β-endorphin, into the extracellular space or bloodstream in a process known as regulated secretion. bioscientifica.commdpi.comnih.gov This release is a calcium-dependent process. nih.gov

| Subcellular Location | Key Events |

| Endoplasmic Reticulum | Synthesis of POMC, signal peptide cleavage, N-linked glycosylation oup.comoup.com |

| Golgi Apparatus | Further glycosylation and phosphorylation of POMC oup.com |

| Trans-Golgi Network | Sorting of POMC to regulated secretory pathway, initial proteolytic cleavage bioscientifica.comoup.com |

| Secretory Granules | Final proteolytic processing of POMC to β-endorphin, storage of β-endorphin bioscientifica.comoup.com |

| Plasma Membrane | Fusion of secretory granules and release of β-endorphin upon stimulation bioscientifica.com |

Molecular Pharmacology of Beta Endorphin Receptor Interactions

Opioid Receptor Subtypes and Binding Affinity

Beta-endorphin (B3029290) interacts with several subtypes of opioid receptors, which are G-protein coupled receptors (GPCRs). mdpi.comnih.gov The primary classes of these receptors are mu (μ), delta (δ), and kappa (κ). academicjournals.orgthermofisher.com Beta-endorphin exhibits a distinct binding profile across these subtypes.

The mu-opioid receptor (μ-OR) is considered the principal target for beta-endorphin. mdpi.comthermofisher.compnas.org This receptor is the primary site of action for many well-known opioids, including morphine and fentanyl. thermofisher.compnas.org Beta-endorphin demonstrates the highest binding affinity for the μ-opioid receptor, particularly the μ1 subtype, which is instrumental in mediating its potent analgesic effects. academicjournals.orgnih.gov Studies have shown that beta-endorphin binds with high affinity to μ-receptors, and this interaction is fundamental to its physiological functions. pnas.orgsigmaaldrich.com The order of affinity for opioid receptors is generally accepted as μ1 > μ2 > δ > κ1. academicjournals.org

A single-nucleotide polymorphism (SNP) in the human μ-opioid receptor gene, specifically at position 118 (A118G), has been shown to alter beta-endorphin binding. pnas.org The variant receptor resulting from this SNP binds beta-endorphin approximately three times more tightly than the more common form of the receptor. pnas.org

While the μ-OR is its primary target, beta-endorphin also interacts with the delta-opioid receptor (δ-OR). academicjournals.orgmdpi.com It binds with high affinity to δ-receptors, although generally to a lesser extent than to μ-receptors. sigmaaldrich.commdpi.com The interaction with δ-receptors may contribute to the diverse pharmacological effects of beta-endorphin, including its role in mood and behavior. mdpi.com

In contrast, beta-endorphin has a significantly lower affinity for the kappa-opioid receptor (κ-OR). academicjournals.orgsigmaaldrich.com Docking studies have been employed to investigate the specific amino acid residues of beta-endorphin and the different opioid receptors that are crucial for these binding interactions. academicjournals.org For instance, the Gln 11 residue of beta-endorphin is involved in its interaction with both μ- and δ-opioid receptors, while residues such as Lys 9, Phe 18, and Lys 29 are implicated in binding to both δ- and κ-opioid receptors. academicjournals.org

| Receptor Subtype | Binding Affinity of Beta-Endorphin | Key Interacting Residues of Beta-Endorphin |

|---|---|---|

| Mu-Opioid Receptor (μ-OR) | High | Tyr 1, Gly 2, Gly 3, Gln 11, Thr 12, Pro 13, Leu 14, Val 15 |

| Delta-Opioid Receptor (δ-OR) | Moderate to High | Lys 9, Gln 11, Thr 12, Pro 13, Leu 14, Val 15, Phe 18, Lys 29 |

| Kappa-Opioid Receptor (κ-OR) | Low | Lys 9, Phe 18, Lys 29 |

Mu-Opioid Receptor (μ-OR) as the Primary Target

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

Opioid receptors, including the μ-OR, are GPCRs that transduce extracellular signals into intracellular responses. nih.govnih.gov Upon binding of an agonist like beta-endorphin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. nih.govescholarship.org

The activation of opioid receptors by beta-endorphin primarily involves coupling to inhibitory G-proteins of the Gi/o family. nih.govfrontiersin.org This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). escholarship.orgnih.gov The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), a key downstream effector. escholarship.orgnih.gov

Furthermore, the Gβγ subunits released upon G-protein activation can directly modulate ion channels. nih.gov This includes the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and decreased excitability. pnas.orgnih.gov The modulation of calcium uptake is a critical component of the analgesic effects of opioids. nih.govfrontiersin.org

Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). frontiersin.orgfrontiersin.org This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) to the receptor. frontiersin.orgfrontiersin.org

The recruitment of β-arrestin serves two main purposes. Firstly, it uncouples the receptor from its G-protein, leading to desensitization of the G-protein-mediated signal. frontiersin.orgpnas.org Secondly, β-arrestin acts as a scaffold protein, facilitating the internalization (endocytosis) of the receptor from the cell surface into intracellular compartments via clathrin-coated pits. pnas.orgnih.govbiorxiv.org This process of receptor internalization is crucial for the resensitization of the receptor and can also initiate G-protein-independent signaling cascades. nih.govbiorxiv.org Interestingly, different opioid agonists can induce different patterns of β-arrestin recruitment and receptor internalization. nih.govpnas.org

Downstream Signaling Pathways (e.g., cAMP modulation, calcium uptake)

Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct conformational states of a receptor, leading to the preferential activation of certain downstream signaling pathways over others. pnas.orgfrontiersin.orgwikipedia.org In the context of the μ-opioid receptor, this means that an agonist might preferentially activate the G-protein signaling pathway, which is largely associated with analgesia, while having less of an effect on the β-arrestin pathway, which has been implicated in some of the undesirable side effects of opioids. nih.govwikipedia.org

Research has shown that endogenous opioid peptides, including beta-endorphin, can exhibit biased signaling. pnas.orgnih.gov Studies have systematically evaluated the signaling properties of various peptides at the three main opioid receptors, measuring both G-protein activation (via [35S]GTPγS binding) and β-arrestin recruitment. pnas.orgnih.gov Some studies suggest that certain endogenous ligands show a bias towards β-arrestin recruitment over G-protein activation. frontiersin.org For example, endomorphin-1 and β-endorphin have been reported to be biased towards β-arrestin2 over β-arrestin1. mdpi.com Conversely, the development of G-protein biased agonists at the μ-opioid receptor is an active area of research, with the goal of producing potent analgesics with fewer side effects. wikipedia.orgmdpi.com

The differential signaling profiles of various agonists, including beta-endorphin, highlight the complexity of opioid receptor pharmacology and offer new avenues for the development of more targeted therapeutics. pnas.orgfrontiersin.org

| Signaling Pathway | Key Mediators | Primary Effect of Beta-Endorphin Activation |

|---|---|---|

| G-Protein Signaling (cAMP Modulation) | Gi/o proteins, Adenylyl Cyclase, cAMP, PKA | Inhibition of adenylyl cyclase, leading to decreased cAMP and PKA activity. |

| G-Protein Signaling (Ion Channel Modulation) | Gβγ subunits, Ca2+ channels, K+ channels | Inhibition of Ca2+ influx and activation of K+ efflux, leading to neuronal hyperpolarization. |

| Beta-Arrestin Pathway | GRKs, β-arrestins | Receptor desensitization, internalization, and initiation of G-protein-independent signaling. |

Agonistic and Antagonistic Activities of Beta-Endorphin Derivatives

Human beta-endorphin is an endogenous opioid peptide composed of 31 amino acids that demonstrates high affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors, acting as a potent agonist. frontiersin.org The structural integrity of beta-endorphin, particularly its C-terminal region, is crucial for its analgesic potency. bioscientifica.com The peptide is conceptualized as having a "message" region, the N-terminal Tyr-Gly-Gly-Phe sequence shared with enkephalins, which is responsible for receptor binding, and an "address" region in the C-terminal segment that determines receptor specificity and potency. bioscientifica.com

Modifications and truncations of the beta-endorphin molecule lead to a spectrum of derivatives with varying agonistic and antagonistic profiles. Naturally occurring fragments of beta-endorphin(1-31) that are truncated at the C-terminus, such as beta-endorphin(1-27) and beta-endorphin(1-26), are found in the pituitary and brain. frontiersin.org These truncated forms exhibit significantly reduced or absent analgesic activity. frontiersin.org

Notably, beta-endorphin-(1-27) not only lacks the potent analgesic effects of the full-length peptide but also acts as a functional antagonist to beta-endorphin-induced analgesia. frontiersin.orgpnas.org Studies have shown that beta-endorphin-(1-27) can inhibit the analgesic effects of both beta-endorphin and the potent opiate agonist etorphine, suggesting competition at the same receptor site. pnas.org Its antagonistic potency has been reported to be four to five times greater than that of naloxone (B1662785). frontiersin.orgpnas.org In contrast, beta-endorphin-(1-26) does not show this antagonistic activity. pnas.org Despite its antagonistic actions on analgesia, beta-endorphin-(1-27) still acts as an agonist in receptor binding assays, as its binding is inhibited by sodium and enhanced by magnesium, a characteristic of agonist binding. bioscientifica.combioscientifica.com

Another significant modification is α-N-acetylation. The α-N-acetylated form of beta-endorphin, which coexists with the unmodified peptide in the brain and pituitary, does not bind to opioid receptors and thus lacks direct opioid analgesic activity. bioscientifica.commdpi.comnih.gov This acetylation effectively inactivates the opioid function of the peptide. mdpi.com

Chemical modifications, such as biotinylation at different lysine (B10760008) residues, have also been used to probe receptor interactions. Biotinylation at positions near the C-terminal (Lys-24, -28, and -29) can result in derivatives that, when bound to avidin, retain high affinity for the mu-opioid receptor, comparable to the parent molecule. nih.gov However, modification closer to the N-terminal enkephalin sequence, such as at Lys-9, leads to a decrease in opioid receptor affinity, especially when complexed with avidin. nih.gov

These findings highlight that while the N-terminal sequence is essential for opioid receptor activation, the C-terminal portion of beta-endorphin is a key determinant of its pharmacological character, modulating potency and even converting the molecule from a potent agonist to an antagonist.

Table 1: Activity of Beta-Endorphin Derivatives at Opioid Receptors

| Derivative | Primary Activity | Receptor Interaction Details |

|---|---|---|

| beta-Endorphin (1-31) | Agonist | Potent agonist at mu- and delta-opioid receptors. frontiersin.orgpainphysicianjournal.com |

| beta-Endorphin (1-27) | Antagonist/Weak Agonist | Antagonizes beta-endorphin-induced analgesia. frontiersin.orgpnas.org Exhibits lower binding affinity than beta-endorphin(1-31) but behaves as an agonist in binding assays. bioscientifica.com |

| beta-Endorphin (1-26) | Inactive/Weak Agonist | Lower affinity for MOR than beta-endorphin(1-31) and weaker than beta-endorphin(1-27); antagonizes analgesia from beta-endorphin(1-31). nih.gov Does not antagonize etorphine-induced analgesia. pnas.org |

| α-N-acetyl-beta-endorphin | Inactive (at opioid receptors) | Does not bind to opioid receptors. mdpi.comnih.gov |

Cross-Talk with Sigma Type 1 Receptor (σ1R) Signaling

Recent research has unveiled a significant interaction between the endogenous opioid system and the sigma type 1 receptor (σ1R), a unique intracellular chaperone protein. Beta-endorphin and its α-N-acetylated derivative have been identified as endogenous ligands for σ1R, where they exert opposing regulatory effects on mu-opioid receptor (MOR) signaling. mdpi.comnih.gov

In this signaling cascade, beta-endorphin acts as a σ1R agonist, while α-N-acetyl-beta-endorphin functions as a σ1R antagonist. mdpi.com The σ1R is known to form oligomers and can negatively regulate MOR-mediated analgesia by binding and sequestering G proteins. mdpi.comnih.gov When beta-endorphin binds to σ1R, it promotes the exchange of sigma type 2 receptors (σ2R) for G proteins within the σ1R oligomer. mdpi.com This action increases the availability of G proteins for the MOR, thereby enhancing MOR-mediated signal transduction. mdpi.comnih.gov

Conversely, when α-N-acetyl-beta-endorphin acts on σ1R, it favors the binding of σ2R and decreases σ1R oligomerization, which leads to the displacement of G proteins. mdpi.com This reduces the pool of G proteins available to the MOR, thus diminishing MOR-regulated signaling. mdpi.comnih.gov Consequently, α-N-acetyl-beta-endorphin can reduce the analgesic effects of morphine and beta-endorphin. mdpi.comnih.gov These modulatory effects are absent in mice lacking the σ1R gene, confirming the central role of this receptor in the observed cross-talk. mdpi.com

This interaction provides a mechanism whereby the biological activity of beta-endorphin is not solely dependent on direct opioid receptor stimulation but is also intricately regulated by its acetylated form through the σ1R. This cross-talk is a key component of a tonic anti-opioid system. mdpi.com The antagonism of σ1R has been shown to enhance endogenous opioid analgesia, particularly in inflammatory conditions. ugr.esugr.es During inflammation, immune cells like neutrophils and macrophages infiltrate tissues and release beta-endorphin. ugr.espnas.org The antagonism of σ1R appears to disinhibit this endogenous opioidergic system, potentiating the analgesic effects of the locally produced beta-endorphin. ugr.esugr.espnas.org

The discovery of this cross-talk suggests that the pharmacological entity previously known as the epsilon (ε) receptor, which was thought to be a specific receptor for beta-endorphin, may in fact be a σ1R-regulated MOR. mdpi.com

Table 2: Effects of Beta-Endorphin and its α-N-acetyl Derivative on σ1R Signaling

| Compound | Activity at σ1R | Effect on MOR Signaling | Mechanism |

|---|---|---|---|

| beta-Endorphin (1-31) | Agonist | Enhances | Promotes the exchange of σ2R for G proteins at σ1R oligomers, increasing G protein availability for MOR. mdpi.comnih.gov |

| α-N-acetyl-beta-endorphin | Antagonist | Reduces | Favors σ2R binding and displaces G proteins from the σ1R complex, reducing G protein availability for MOR. mdpi.comnih.gov |

Neurophysiological and Behavioral Modulation by Beta Endorphin, Human

Role as a Neurotransmitter and Neuromodulator

Beta-endorphin (B3029290) functions as a neurotransmitter by being released at synapses to transmit signals to adjacent neurons. wikipedia.org However, its more defining role is that of a neuromodulator. wikipedia.orgbioscientifica.com Unlike classical neurotransmitters that have rapid and short-lived effects, beta-endorphin can diffuse more widely and exert more stable and long-lasting effects on distant target neurons. encyclopedia.pubbioscientifica.com This characteristic is partly due to its high resistance to degradation in the brain. nih.govencyclopedia.pub This allows it to modulate the activity of entire neural circuits over extended periods. Neuroregulation by beta-endorphin often involves interfering with the function of other neuropeptides, either by directly inhibiting their release or by triggering signaling cascades that diminish their effects. wikipedia.org

Regulation of Homeostatic Processes

Beta-endorphin is integral to the body's ability to maintain homeostasis, particularly in response to stressors and in the regulation of energy metabolism. wikipedia.orgnih.gov

Stress Response Attenuation and Adaptation

The release of beta-endorphin is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. nih.gov When a stressful event occurs, corticotropin-releasing hormone (CRH) is produced, leading to the simultaneous release of adrenocorticotropic hormone (ACTH) and beta-endorphin. nih.govfrontiersin.org Beta-endorphin then acts to attenuate the stress response by providing negative feedback to limit the duration of HPA axis activation. researchgate.netfrontiersin.org It inhibits the further release of CRH, thereby helping to restore homeostasis. researchgate.netnih.gov This modulation of the stress response is crucial for adapting to both acute and chronic stressors. frontiersin.org Studies have shown that individuals with deficiencies in beta-endorphin signaling exhibit an overactive HPA axis and a reduced capacity to cope with stress. frontiersin.org

Brain Energy Metabolism and Glucose Homeostasis

Beta-endorphin also plays a significant, albeit indirect, role in the regulation of brain energy metabolism and glucose homeostasis. nih.govnih.gov The brain's energy balance is critical for its proper function, and beta-endorphin is involved in the neural circuits that control both food intake and glucose levels. uva.nlmdpi.com Endogenous opioids, including beta-endorphin, are highly expressed in brain regions associated with the rewarding aspects of feeding, such as the mesolimbic dopaminergic system, as well as in the hypothalamus, which modulates homeostatic signals from the periphery. mdpi.com

During conditions that require an increase in glucose production, such as hypoglycemia or exercise, plasma concentrations of beta-endorphin are elevated. uva.nlresearchgate.net The brain, with its high concentration of opioid receptors, is a key mediator of the effects of opioids on blood glucose levels. uva.nl Research suggests that hypothalamic pro-opiomelanocortin (POMC) neurons, which produce beta-endorphin, are involved in this process. nih.gov

Modulation of Affective and Cognitive Functions

Beta-endorphin significantly influences mood, emotions, and cognitive processes, primarily through its interaction with the brain's reward and neurotransmitter systems. nih.govresearchgate.net

Reward, Reinforcement, and Euphoria Mechanisms

Beta-endorphin is a key player in the brain's reward system, contributing to feelings of pleasure, well-being, and euphoria. encyclopedia.pubnih.govrubiconrecoverycenter.com These rewarding properties are central to reinforcing behaviors that are beneficial for survival, such as eating and social interaction. researchgate.net The euphoric effects of beta-endorphin are similar to those of opiate drugs, as they both act on the same opioid receptors. rubiconrecoverycenter.comebsco.com The release of beta-endorphin during activities like strenuous exercise is associated with the phenomenon known as "runner's high." ebsco.com This rewarding effect is also implicated in the development of addiction to substances like alcohol and cocaine, as these drugs can increase plasma levels of beta-endorphin. encyclopedia.pubnih.govresearchgate.net

Interplay with Dopaminergic, Serotonergic, and GABAergic Systems

The effects of beta-endorphin are intricately linked with the activity of other major neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems. nih.govmdpi.com

Dopaminergic System: A crucial aspect of beta-endorphin's rewarding effects is its interaction with the mesolimbic dopamine (B1211576) system. nih.gov Beta-endorphin can inhibit the release of gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the brain. nih.govencyclopedia.pub This disinhibition of GABAergic neurons leads to an increased release of dopamine in key reward areas like the nucleus accumbens, resulting in feelings of pleasure. nih.govwikipedia.orgmdpi.com

Serotonergic System: Beta-endorphin also exerts regulatory effects on the serotonin (B10506) system. nih.gov It can inhibit the release and modulate the turnover of serotonin in a region-dependent manner. nih.govencyclopedia.pub Reciprocally, serotonin appears to regulate the secretion of beta-endorphin. nih.govencyclopedia.pub This interplay is significant in the regulation of mood and emotional states. abcam.commdpi.com

GABAergic System: The interaction with the GABAergic system is fundamental to many of beta-endorphin's actions. mdpi.com By inhibiting GABAergic interneurons, beta-endorphin can disinhibit other neurons, leading to a net excitatory effect in certain circuits. mdpi.com This mechanism is not only crucial for reward but also for processes like hippocampal neurogenesis. mdpi.com The co-localization of opioid and GABA receptors on the same neurons underscores the importance of their functional interaction in modulating brain activity. researchgate.net

Table 1: Key Interactions of Beta-Endorphin with Neurotransmitter Systems

| Interacting System | Key Interaction with Beta-Endorphin | Primary Consequence |

|---|---|---|

| Dopaminergic | Inhibits GABAergic neurons that suppress dopamine release. | Increased dopamine levels in reward pathways, leading to feelings of pleasure and reinforcement. nih.govwikipedia.orgmdpi.com |

| Serotonergic | Inhibits the release and modulates the turnover of serotonin. | Regulation of mood and emotional states. nih.govencyclopedia.pubabcam.com |

| GABAergic | Directly inhibits the release of GABA. | Disinhibition of other neurons, leading to various effects including increased dopamine release and modulation of neuronal excitability. nih.govencyclopedia.pubmdpi.com |

Influence on Specific Behaviors

Beta-endorphin, an endogenous opioid neuropeptide, plays a significant, albeit complex, role in modulating a range of behaviors. wikipedia.org Its actions are primarily mediated through the µ-opioid receptor, influencing everything from basic drives like hunger to intricate social interactions. mdpi.comencyclopedia.pub The peptide is involved in reward-centric and homeostasis-restoring behaviors. mdpi.comencyclopedia.pub This section explores the specific influence of beta-endorphin on food intake, sexual behavior, and exploratory and socio-sexual activities.

The regulation of food intake is a complex process involving numerous neural and hormonal signals. Within this system, beta-endorphin exerts a modulatory influence, particularly in the context of palatability and reward. nih.gov While proopiomelanocortin (POMC) neurons in the hypothalamus are critical for energy balance, another peptide derived from POMC, alpha-melanocyte-stimulating hormone (α-MSH), is considered the primary inhibitor of food intake. nih.govnih.gov Beta-endorphin's role appears to be more nuanced, often interacting with other signaling molecules. nih.gov

Research has shown that opioid antagonists, such as naloxone (B1662785), can suppress food intake, even in food-deprived animals, which suggests the involvement of the endogenous opioid system in promoting feeding. mdpi.comencyclopedia.pubnih.gov Studies indicate that beta-endorphin may play a role in mediating palatability-driven or "hedonic" feeding rather than hunger-associated, homeostatic feeding. nih.gov For instance, the consumption of highly palatable foods has been observed to increase the binding of beta-endorphin in the hypothalamus. mdpi.com In one study, while food deprivation itself significantly increased food intake, there were no significant differences in this response between normal mice and mice lacking beta-endorphin, suggesting the peptide is not essential for hunger-induced eating. nih.gov However, prior exposure to a high-fat diet promoted binge-eating behavior in normal mice, an effect that was modestly decreased in mice without beta-endorphin. nih.gov

The interaction between beta-endorphin and α-MSH is also crucial. Studies have demonstrated that beta-endorphin can antagonize the appetite-suppressing effects of α-MSH. nih.gov While α-MSH has sustained negative effects on food intake and body weight, beta-endorphin's stimulatory effects on feeding are more acute and short-lived. nih.gov Nevertheless, even a subthreshold amount of beta-endorphin was able to partially block the reduction in food intake and weight gain caused by α-MSH. nih.gov This suggests that the balance between these two POMC-derived peptides is important for regulating energy balance. nih.gov

The findings on beta-endorphin's role are not always straightforward. Some research points to a seemingly contradictory function. For example, mice genetically unable to produce beta-endorphin were found to weigh significantly less than their normal counterparts when food was freely available, suggesting that the peptide may have both appetitive and anorexic effects to limit excessive food consumption over the long term. mdpi.comencyclopedia.pub

Table 1: Research Findings on Beta-Endorphin and Food Intake

| Study Focus | Model | Key Finding | Reference |

| General Opioid Blockade | Food-deprived rats | Administration of the opioid antagonist naloxone suppresses eating. | mdpi.com |

| Palatability | Rats | Consumption of highly palatable food increases beta-endorphin binding in the hypothalamus. | mdpi.com |

| Hunger vs. Palatability | Mice lacking beta-endorphin | Beta-endorphin may play a modest role in palatability-driven feeding, but not significantly in hunger-associated feeding. | nih.gov |

| Interaction with α-MSH | Rats | Beta-endorphin can antagonize the food intake and body weight suppressing effects of α-MSH. | nih.gov |

| Long-term Effects | Mice lacking beta-endorphin | Mice weighed significantly less than wild-type counterparts over several weeks, suggesting a role in preventing excessive food consumption. | mdpi.com |

Beta-endorphin exerts a complex and often inhibitory influence on sexual behavior. encyclopedia.pubnih.gov This modulation occurs in both males and females and involves intricate interactions within specific brain regions, notably the medial preoptic area (MPOA), a key site for the regulation of sexual function. nih.govmdpi.com

In males, exogenous opioids are generally known to inhibit sexual behaviors. mdpi.comencyclopedia.pub Studies in both rats and humans have shown that administering the opioid antagonist naloxone can facilitate copulatory behavior and enhance sexual performance. mdpi.comencyclopedia.pub This suggests that endogenous opioids like beta-endorphin typically act as a brake on sexual activity. nih.gov Research in healthy men demonstrated that systemic blood levels of beta-endorphin decreased during penile tumescence and rigidity, and increased during detumescence, supporting the idea of an inhibition of opioidergic input at the onset of sexual arousal. nih.gov However, beta-endorphin's role is not purely inhibitory; it is also implicated in the appetitive, or precopulatory, phase of sexual behavior, contributing to the rewarding aspects of sexual activity. nih.govwjgnet.com

In females, beta-endorphin has a predominantly inhibitory effect on sexual receptivity. nih.gov Numerous studies in female rats have shown that infusions of beta-endorphin diminish the lordosis reflex, a key posture for mating. mdpi.comencyclopedia.pub This inhibitory effect can be dose-dependent. mdpi.comencyclopedia.pub Interestingly, the timing of beta-endorphin administration relative to hormonal priming is critical; one study found that the inhibitory effect could become facilitatory if administered within six hours of estrogen priming. mdpi.comencyclopedia.pub This suggests a complex interplay between the opioid system and sex hormones in modulating female sexual behavior. wjgnet.com

The mechanisms for these effects involve the binding of beta-endorphin to µ-opioid receptors in the brain. nih.gov Copulation has been shown to induce µ-receptor internalization in the MPOA, a marker of receptor activity. mdpi.com Furthermore, direct infusions of beta-endorphin into the MPOA of sexually experienced male rats inhibited their copulatory behaviors. mdpi.com

Table 2: Research Findings on Beta-Endorphin and Sexual Behavior

| Subject | Key Finding | Mechanism/Context | Reference |

| Human Males | Systemic beta-endorphin levels decrease during penile tumescence and rigidity and increase during detumescence. | Suggests an inhibition of opioidergic input at the start of sexual arousal. | nih.gov |

| Male Rats | Administration of opioid antagonist naloxone induces copulatory behavior. | Implies an inhibitory role for endogenous opioids in sexual performance. | mdpi.comencyclopedia.pub |

| Male Rats | Beta-endorphin infusion into the medial preoptic area (MPOA) inhibits copulatory behavior. | Highlights the MPOA as a key site of action for beta-endorphin's inhibitory effects. | mdpi.com |

| Female Rats | Beta-endorphin infusion diminishes the lordosis reflex (sexual receptivity). | Effect is dose-dependent and can be influenced by hormonal status (estrogen priming). | mdpi.comencyclopedia.pub |

| General | Beta-endorphin's main role may be in the appetitive, precopulatory phase of sexual behavior. | Contributes to the rewarding aspects that pave the way for copulation. | nih.govwjgnet.com |

Beyond direct regulation of food intake and copulation, beta-endorphin also modulates exploratory drive and social interactions, including those of a sexual nature. The peptide's influence appears to shift the focus of behavior, often promoting affiliative or amicable actions while suppressing more direct sexual responses.

Studies in male rats have shown that central administration of beta-endorphin can increase amicable social contacts between animals while simultaneously decreasing specific sexual responses. nih.gov This suggests a role for beta-endorphin in promoting social bonding, an idea supported by findings that µ-opioid receptors are specifically involved in pair-bonding behaviors. nih.gov Research investigating the effects of early-life exposure to beta-endorphin in rats found that neonatal treatment caused significant changes in the development of adult patterns of sex-specific approach behavior, without apparently affecting copulatory behavior itself. nih.gov This points to a developmental role for beta-endorphin in shaping the nuances of socio-sexual interactions later in life. nih.gov

The relationship between beta-endorphin, stress, and exploratory behavior is also complex. One study found that inescapable stress in mice led to elevated plasma beta-endorphin levels and a significant deficit in exploratory behavior. fordham.edu However, when the animals had the ability to escape the stressor, they showed the highest levels of plasma beta-endorphin but no significant deficit in exploration. fordham.edu These findings suggest that high levels of beta-endorphin are not inherently linked to reduced exploratory activity but may be part of an adaptive response to stress. fordham.edu A failure to release beta-endorphin might even be associated with poor adaptive functioning and deficits in exploratory behavior. fordham.edu

Immunomodulatory Roles of Beta Endorphin, Human

Production and Release from Immune Cells

While primarily synthesized in the pituitary gland and brain, beta-endorphin (B3029290) can also be produced and released by various immune cells, particularly in inflamed tissues. plos.orgfrontiersin.org The precursor molecule for beta-endorphin, pro-opiomelanocortin (POMC), and the enzymes required for its processing are expressed in these immune cells. nih.govfrontiersin.org

Leukocyte, Macrophage, Monocyte, Granulocyte, and Lymphocyte Synthesis

A variety of immune cells have been identified as sources of beta-endorphin. Studies have demonstrated the presence of POMC mRNA and beta-endorphin in macrophages/monocytes, granulocytes, and lymphocytes. frontiersin.orgnih.govoup.com These cells not only synthesize the peptide but also possess the necessary machinery to process POMC into functionally active beta-endorphin. nih.govoup.com In inflammatory conditions, there is an increased expression of opioid peptides and their precursor's mRNA transcripts within these immune cells. frontiersin.org Specifically, T and B lymphocytes, macrophages, and granulocytes express transcripts for POMC. frontiersin.org The synthesis of beta-endorphin has been observed in various leukocyte populations, highlighting the immune system's capacity for local opioid production. plos.org

Regulation of Release in Inflammatory Contexts (Cytokines, Chemokines, Bacterial Products)

The release of beta-endorphin from immune cells is a regulated process, often triggered by inflammatory mediators. researchgate.netresearchgate.net Factors such as cytokines, chemokines, and bacterial products can stimulate the secretion of this opioid peptide. researchgate.netresearchgate.netohsu.edu For instance, corticotropin-releasing factor (CRF), interleukin-1β (IL-1β), and the chemokine CXCL8 (IL-8) are known to trigger the release of opioid peptides from immune cells. frontiersin.org Inflammation upregulates the production of these releasing agents in inflamed tissue and also increases the expression of their corresponding receptors on leukocytes. frontiersin.org

Bacterial products, such as those from Mycobacterium butyricum (a component of Complete Freund's Adjuvant), can trigger the release of beta-endorphin from neutrophils. plos.org This release mechanism appears to involve formyl peptide receptors (FPR) rather than Toll-like receptors (TLR). plos.org Furthermore, noradrenaline has been shown to induce the release of beta-endorphin from immune cells in vitro. nih.govcapes.gov.br Research has also indicated that certain cytokines, like Interleukin-4 (IL-4), can increase the production of beta-endorphin in lymphocytes. researchgate.net

Interaction with Opioid Receptors on Immune Cells

Immune cells express opioid receptors, allowing them to respond to beta-endorphin and other opioids. researchgate.netresearchgate.netresearchgate.net The three main types of opioid receptors—mu (μ), delta (δ), and kappa (κ)—have been identified on various immune cells, including T cells, B cells, natural killer (NK) cells, and macrophages. frontiersin.orgresearchgate.nettranspopmed.orgnih.gov

Beta-endorphin exhibits the highest affinity for the mu-opioid receptor. academicjournals.org The expression of these receptors can be modulated by the cellular environment. For example, mitogen activation can increase κ-opioid receptor expression on T cells. asm.org The presence of these receptors on immune cells provides the basis for the immunomodulatory effects of beta-endorphin. transpopmed.org

Modulation of Immune Cell Function

Lymphocyte Proliferation

The effect of beta-endorphin on lymphocyte proliferation is complex and can be either stimulatory or inhibitory, depending on various factors. Several studies have reported that beta-endorphin can enhance the proliferation of lymphocytes in response to mitogens like concanavalin (B7782731) A (Con A) and phytohemagglutinin (PHA). nih.govpnas.org This enhancement has been observed in both in vivo and in vitro settings and can be blocked by the opioid antagonist naloxone (B1662785), indicating an opioid receptor-mediated mechanism. nih.gov

However, other studies have reported inhibitory effects or dose-dependent bidirectional effects. nih.govmdpi.comrusimmun.ru For instance, some research found that beta-endorphin can have positive, negative, or neutral effects on mitogen-stimulated proliferation of human peripheral blood lymphocytes, with the response varying between individuals and over time. nih.govcapes.gov.br One study noted that beta-endorphin enhanced proliferation at suboptimal mitogen concentrations but suppressed it in maximally activated cells. rusimmun.ru

| Study Focus | Cell Type | Effect of Beta-Endorphin | Key Findings | Citation |

|---|---|---|---|---|

| In vivo and in vitro effects on proliferation | Rat spleen cells | Enhancement | Dose-dependent enhancement of Con A-induced proliferation, abrogated by naloxone. | nih.gov |

| Dose, donor, and time-dependent effects | Human peripheral blood lymphocytes | Positive, negative, or neutral | Response to beta-endorphin can change over time and varies between individuals. | nih.govcapes.gov.br |

| Modulation of mitogen-stimulated proliferation | Rat splenocytes | Enhancement | Promoted proliferative response to mitogens, blocked by a delta-receptor antagonist. | nih.gov |

| Potentiation of proliferative responses | Rat splenic lymphocytes | Enhancement | Potentiated response to T-cell mitogens (Con A, PHA) but not B-cell mitogens. | pnas.org |

| Effects on apoptosis and proliferation | Human peripheral blood lymphocytes | Bidirectional | Enhanced proliferation at suboptimal mitogen concentrations but suppressed it in maximally activated cells. | rusimmun.ru |

Natural Killer Cell Activity and Interferon Production

Beta-endorphin has been shown to augment the activity of natural killer (NK) cells, which are crucial components of the innate immune system. Studies have demonstrated that beta-endorphin significantly increases the cytolytic activity of NK cells against target cells. mdpi.comnih.gov This enhancement of NK cell activity can be blocked by the opioid antagonist naloxone, suggesting the involvement of opioid receptors. nih.gov

In addition to boosting their cytotoxic function, beta-endorphin also stimulates the production of interferon-gamma (IFN-γ) by NK cells. nih.govnih.govrutgers.edu IFN-γ is a critical cytokine that plays a role in both innate and adaptive immunity. The administration of beta-endorphin has been found to increase both the protein and mRNA levels of IFN-γ in splenic NK cells. nih.govrutgers.edu Research has also shown that beta-endorphin can activate the production of other cytolytic factors in NK cells, such as perforin (B1180081) and granzyme B. nih.govresearchgate.net

| Study Focus | Cell Type | Effect of Beta-Endorphin | Key Findings | Citation |

|---|---|---|---|---|

| In vitro effects on NK activity and IFN production | Human large granular lymphocytes (LGL) | Augmentation | Significantly augmented NK cytolytic activity and IFN production; effect blocked by naloxone. | nih.gov |

| Modulation of cytolytic factors in splenic NK cells | Rat splenic NK cells | Increase | Increased protein and mRNA levels of perforin, granzyme B, and IFN-γ. | nih.govrutgers.edu |

| Reversal of immune deficiencies | Rat NK cells (fetal alcohol exposed) | Increase | Transplanted beta-endorphin neurons increased NK cell cytolytic activity and plasma IFN-γ levels. | nih.gov |

| Activation of anti-carcinogenic activity | NK cells and macrophages | Activation | Activates IFN-gamma, perforin, and granzyme-B. | researchgate.net |

Regulation of Antigen-Specific Antibody Production

The influence of beta-endorphin on the production of antigen-specific antibodies is multifaceted, demonstrating a complex interplay with various components of the immune system. Research indicates that beta-endorphin can have both stimulatory and inhibitory effects on antibody synthesis, largely dependent on its concentration and the specific cellular context.

In vitro studies using synthetic human beta-endorphin have revealed a biphasic effect on the production of specific antibodies. ecronicon.net At lower concentrations, beta-endorphin has been shown to enhance antigen-driven specific antibody production, even enabling its occurrence in cells from donors that would not typically produce specific antibodies when cultured with an antigen alone. ecronicon.net Conversely, higher concentrations of beta-endorphin tend to reduce antibody production. ecronicon.net This suggests a finely tuned regulatory mechanism where the local concentration of beta-endorphin can either promote or dampen the humoral immune response.

The mechanisms underlying these effects are intricate and involve interactions with several key immune cell types. Beta-endorphin's immunomodulatory actions on specific immune responses are thought to be partly mediated by its effects on natural killer (NK) suppressor-inducer cells. ecronicon.net The peptide exerts biphasic effects on NK cells, which are a mirror image of its effects on antibody production, further suggesting a regulatory link. ecronicon.net

Furthermore, beta-endorphin influences the activity of T-helper (Th) cells, which are crucial for orchestrating the antibody response. It has been observed to decrease the production of Interleukin-2 (IL-2) while stimulating the secretion of Interleukin-4 (IL-4), a key cytokine that promotes the Th2-polarized response and supports B-cell survival and antibody production. walshmedicalmedia.comnih.gov This shift in the cytokine profile can directly impact the proliferation and differentiation of B-lymphocytes into antibody-secreting plasma cells. In vivo studies in mice have demonstrated that beta-endorphin can increase the number of antibody-producing cells in the spleen and the titer of anti-erythrocyte antibodies in the plasma. walshmedicalmedia.com

While much of the regulation appears to be indirect, through the modulation of NK and T-cell function, there is also evidence for a direct inhibitory effect of beta-endorphin on antibody production by B-lymphocytes. mdpi.comdergipark.org.tr This direct action, coupled with its influence on helper T-cells and NK cells, underscores the comprehensive role of beta-endorphin in orchestrating the magnitude and nature of the antigen-specific antibody response.

| Effect of Beta-Endorphin on Antibody Production | Concentration | Observed Outcome | Potential Mechanism |

| Enhancement | Low | Increased antigen-specific antibody production ecronicon.net | Stimulation of Th2 response (increased IL-4) walshmedicalmedia.comnih.gov; Modulation of NK cell activity ecronicon.net |

| Inhibition | High | Decreased antigen-specific antibody production ecronicon.netmdpi.com | Direct inhibitory effect on B-lymphocytes mdpi.comdergipark.org.tr; Inhibition of T-helper cell function mdpi.com |

Role in Neuroinflammation and Peripheral Inflammation

Beta-endorphin plays a pivotal, though complex, role in modulating both central and peripheral inflammatory processes. Its actions are largely mediated through its interaction with opioid receptors, particularly the mu-opioid receptor, which are present on various immune cells. nih.gov

Peripheral Inflammation

In the context of peripheral inflammation, beta-endorphin generally exhibits anti-inflammatory properties. Immune cells, including lymphocytes, macrophages, and monocytes, are capable of producing and releasing beta-endorphin directly at sites of inflammation. frontiersin.orguq.edu.au This localized production is a key component of the body's endogenous pain and inflammation control system.

The trafficking of these opioid-containing immune cells to inflamed tissues is a regulated process involving adhesion molecules like ICAM-1. jneurosci.org Once at the site of injury, the release of beta-endorphin from these immune cells can be triggered by various stimuli, including corticotropin-releasing factor (CRF) and pro-inflammatory cytokines like Interleukin-1β (IL-1β). uq.edu.auresearchgate.net

Upon release, beta-endorphin acts on peripheral sensory neurons to inhibit the release of pro-inflammatory neuropeptides like Substance P, thereby reducing pain and inflammation. ecronicon.netdergipark.org.tr Furthermore, beta-endorphin directly modulates the production of inflammatory mediators. It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. spandidos-publications.comnih.gov Concurrently, it can enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Interferon-gamma (IFN-γ). ecronicon.netwalshmedicalmedia.comeijppr.com This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory ones highlights its significant role in resolving peripheral inflammation.

Neuroinflammation

The role of beta-endorphin in neuroinflammation is more nuanced. While it generally exhibits anti-inflammatory effects systemically, its actions within the central nervous system (CNS) can be more complex due to the unique cellular environment of the brain.

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes. frontiersin.orgd-nb.info Beta-endorphin has been shown to inhibit microglial neuroinflammation, an effect comparable to that of the potent anti-inflammatory cytokine IL-10. frontiersin.org Spinal microglial expression of beta-endorphin appears to mediate the pain-relieving effects of substances like IL-10. nih.gov This suggests that in certain contexts, beta-endorphin can act as a crucial brake on inflammatory processes within the CNS.

However, some studies suggest that the interaction of beta-endorphin with microglial cells might, under specific circumstances, contribute to the neuroinflammatory process. nih.gov For instance, in certain fever models associated with neuroinflammation, beta-endorphin signaling through the mu-opioid receptor appeared to be involved in the pyrogenic response. nih.gov

The interplay between beta-endorphin and astrocytes in neuroinflammation is also an area of active research. Astrocytes, like microglia, can be activated during neuroinflammatory conditions and contribute to the inflammatory milieu. d-nb.info While direct, detailed mechanisms of beta-endorphin's effects on astrocytes in the context of inflammation are still being fully elucidated, the presence of opioid receptors on these cells suggests a potential for direct modulation.

| Role of Beta-Endorphin in Inflammation | Key Cellular Players | Primary Effects | Mediators Involved |

| Peripheral Inflammation | Lymphocytes, Macrophages, Monocytes, Peripheral Sensory Neurons | Anti-inflammatory and analgesic | Decreased TNF-α, IL-1β, Substance P ecronicon.netspandidos-publications.com; Increased IL-10, IFN-γ ecronicon.netwalshmedicalmedia.comeijppr.com |

| Neuroinflammation | Microglia, Astrocytes | Predominantly anti-inflammatory, but context-dependent | Inhibition of microglial activation frontiersin.org; Modulation of cytokine release |

Regulatory Mechanisms and Systemic Variability of Beta Endorphin, Human

Endogenous and Exogenous Factors Influencing Synthesis and Secretion

The synthesis and secretion of beta-endorphin (B3029290) are complex processes governed by a variety of internal and external stimuli. Endogenously, the hypothalamic-pituitary-adrenal (HPA) axis is a primary regulator. nih.gov Stress, whether physical or psychological, triggers the release of corticotropin-releasing hormone (CRH) from the hypothalamus. nih.gov This, in turn, stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH) and beta-endorphin, as both are derived from the same precursor molecule, pro-opiomelanocortin (POMC). nih.govembopress.org Consequently, factors that influence the HPA axis, such as stress, can modulate beta-endorphin levels.

Exogenous factors also play a significant role in beta-endorphin release. Exercise is a well-documented stimulus for beta-endorphin secretion, contributing to the phenomenon often referred to as "runner's high". wikipedia.org Both acute exercise and regular training have been shown to increase serum concentrations of beta-endorphin. wikipedia.orgresearchgate.net The intensity and duration of the exercise can influence the extent of this increase. springermedizin.de The administration of exogenous opioids, such as morphine or fentanyl, can lead to a decrease in the production of endogenous beta-endorphin. frontiersin.org This is a homeostatic mechanism to counteract the increased opioid receptor stimulation. frontiersin.org

Diurnal Rhythms and Circadian Influences

Beta-endorphin levels in humans exhibit a distinct diurnal rhythm, closely mirroring that of ACTH and cortisol. oup.comresearchgate.net Plasma concentrations of beta-endorphin are typically at their lowest during the late evening and early night, between 10:00 PM and 3:30 AM. oup.comresearchgate.net Levels then begin to rise, reaching their peak in the morning between 4:00 AM and 10:00 AM. researchgate.netoup.comresearchgate.net This circadian pattern suggests a coordinated secretory process with other HPA axis hormones. oup.com

Studies have demonstrated that this diurnal variation is present even in neonates within the first few days of life, indicating an early establishment of this biological rhythm. nih.govkarger.com In a study of neonates at a mean postnatal age of 3.3 days, plasma beta-endorphin concentrations showed a significant decrease from morning to afternoon, with mean levels of 68.3 pg/ml at 9:00 AM, 54.5 pg/ml at noon, and 45.1 pg/ml at 3:00 PM. karger.com This inherent rhythmicity is an important consideration in the clinical assessment of beta-endorphin levels. REM sleep deprivation has been shown to decrease beta-endorphin levels in the hypothalamus while increasing them in the blood plasma, without significant changes in the pituitary gland. nih.gov

Age-Related Changes in Concentration and Expression

The concentration and expression of beta-endorphin undergo significant changes throughout the lifespan, with variations observed in both the central nervous system and the periphery. While findings in human studies can be less consistent than in animal models, a general trend of age-related decline in beta-endorphin levels is often reported. springermedizin.demdpi.com

Central Nervous System Regional Variations

Animal studies provide strong evidence for age-related alterations in beta-endorphin levels within specific brain regions. In rats, a significant decline in beta-endorphin has been observed in the hypothalamus and corpus striatum with advancing age. nih.govkarger.com One study found that beta-endorphin levels in the hypothalamus of rats decreased significantly with age, while other brain regions showed no significant changes. mdpi.com Conversely, the frontal lobe exhibited an increase in beta-endorphin during early life, with levels stabilizing after maturity. nih.govkarger.com The expression of the precursor molecule, POMC, also appears to decrease with age in certain brain regions in rats. mdpi.com The reduction in dendritic spines, important sites for synapse formation, in various brain regions with age may also contribute to altered neuropeptide signaling. fupress.net

| Brain Region | Change with Age | Reference |

|---|---|---|

| Hypothalamus | Significant Decline | nih.gov, mdpi.com, karger.com |

| Corpus Striatum | Significant Decline | nih.gov, karger.com |

| Frontal Lobe | Increase in early life, stable after maturity | nih.gov, karger.com |

Peripheral Circulation and Mononuclear Cell Levels

Studies on age-related changes in peripheral beta-endorphin have yielded more varied results. Some human studies report a negative correlation between age and daytime plasma beta-endorphin levels in healthy individuals. mdpi.com For instance, older adults have been found to have higher baseline circulating levels of beta-endorphin compared to younger adults. nih.gov However, other research found no significant difference in morning plasma beta-endorphin levels between young and older adult males. mdpi.com In contrast to declining levels in some compartments, the concentration of beta-endorphin in peripheral blood mononuclear cells (PBMCs) has been shown to increase with age in both rats and humans. nih.govmdpi.com One study in humans found that beta-endorphin levels in PBMCs increased significantly after the age of thirty and then remained relatively stable up to the age of 99. nih.govmdpi.com This increase in PBMC beta-endorphin may have implications for age-related changes in immune function. mdpi.com

| Sample Type | Finding | Organism | Reference |

|---|---|---|---|

| Plasma | Negative correlation with age (daytime) | Human | mdpi.com |

| Plasma | Higher baseline in older adults | Human | nih.gov |

| Plasma | No significant difference (morning) | Human (males) | mdpi.com |

| Peripheral Blood Mononuclear Cells | Increase with age | Human, Rat | mdpi.com, nih.gov |

Sex-Dependent Differences and Genetic Contributions (e.g., Y-Chromosome NPAR)

Sex-dependent differences in beta-endorphin levels and responses are well-documented, with evidence pointing to both hormonal and genetic contributions. mdpi.com Studies in rats have shown that beta-endorphin levels and responses can be lower in females than in males, although this is highly dependent on the brain region and the type of stimulus. mdpi.com In humans, premature male infants have been observed to have higher plasma beta-endorphin concentrations than females. mdpi.com

A significant genetic contributor to these sex differences appears to be the non-pairing region of the Y chromosome (Y-NPAR). plos.orgnih.govwikipedia.org This region is transmitted exclusively from father to son. plos.org Studies in mice have demonstrated a major effect of the Y-NPAR, in interaction with the genetic background, on brain beta-endorphin levels. plos.orgnih.gov This suggests a Y-chromosome-mediated control of brain opioids. plos.org The sex-determining region Y (Sry) gene, located on the Y-NPAR, is thought to play a role in this regulation. plos.orgnih.gov The transcription of the Melanocortin 2 receptor (Mc2R) gene, which is a receptor for POMC, is dependent on the presence of Sry. plos.orgnih.gov Since beta-endorphin is derived from POMC, this provides a potential mechanism for the influence of the Y-NPAR on beta-endorphin concentrations. plos.orgnih.gov

Dysregulation in Pathophysiological States

Dysregulation of the beta-endorphin system is implicated in a variety of pathophysiological conditions, including psychiatric disorders, pain syndromes, and developmental disorders.

Major Depressive Disorder (MDD): The role of beta-endorphin in MDD is complex, with studies reporting both increased and decreased levels. researchgate.net Some research suggests that endorphin deficiencies may contribute to the development of depression. researchgate.netrubiconrecoverycenter.com Lower levels of beta-endorphin have been observed in individuals with endogenous depression compared to those with non-endogenous depression. scholarena.com The dysregulation of beta-endorphin in depression is thought to contribute to symptoms such as anhedonia and altered pain perception. embopress.org

Autism Spectrum Disorder (ASD): Abnormal peripheral and central beta-endorphin levels have been reported in individuals with ASD. plos.orgresearchgate.net Some studies have found elevated baseline beta-endorphin levels in autistic children. scholarena.com It has been hypothesized that beta-endorphin dysfunction may be involved in the self-injurious behaviors sometimes observed in this population. scholarena.com